molecular formula C16H16N2O5 B13240702 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid

Cat. No.: B13240702
M. Wt: 316.31 g/mol
InChI Key: FOXKUFMCLITAFU-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino moiety and a 3-hydroxy-3-(pyridin-2-yl) substituent on the propanoic acid backbone. The Z-group enhances stability during synthetic procedures, while the pyridine ring and hydroxyl group confer unique electronic and hydrogen-bonding properties. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for protease inhibitors or metal-chelating agents. Its molecular formula is inferred as C₁₆H₁₅N₂O₅ (approximate molecular weight: ~315.3 g/mol), though exact values require further experimental validation.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C16H16N2O5/c19-14(12-8-4-5-9-17-12)13(15(20)21)18-16(22)23-10-11-6-2-1-3-7-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21)

InChI Key

FOXKUFMCLITAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=N2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Protected Amino Acid Intermediate

Step 1: Synthesis of N-Benzyloxycarbonyl amino precursor

  • Reagents: Benzyl chloroformate (Cbz-Cl), amino acid precursor (e.g., amino-propanoic acid derivative).
  • Conditions: Conducted in an organic solvent such as dichloromethane (DCM) or ethanol with a base like sodium bicarbonate or triethylamine to facilitate carbamate formation.
  • Reaction: The amino group reacts with Cbz-Cl under mild basic conditions at 0–25°C, forming the N-Cbz protected amino acid.

Reaction Scheme:

R-NH2 + Cbz-Cl → R-NH-C(O)O-CH2-Ph (N-Cbz amino acid)

Notes: This step ensures the amino group is protected against undesired side reactions in subsequent steps.

Hydroxylation at the β-Position

Step 2: Regioselective hydroxylation

  • Reagents: Oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
  • Conditions: Typically performed in a biphasic solvent system (e.g., tert-butanol/water) at controlled temperatures (0–25°C).
  • Reaction: The hydroxyl group is introduced selectively at the β-position of the amino acid backbone.

In-depth Note: The regioselectivity can be enhanced using directing groups or by employing chiral catalysts to favor the formation of the desired stereoisomer.

Incorporation of the Pyridin-2-yl Group

Step 3: Coupling with 2-pyridyl derivatives

  • Reagents: 2-pyridyl boronic acids or halides, palladium catalysts (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).
  • Conditions: Cross-coupling reactions (Suzuki-Miyaura coupling) performed in polar aprotic solvents like DMF or dioxane at elevated temperatures (80–120°C).
  • Reaction: The pyridin-2-yl moiety is attached at the desired position via C–C bond formation.

Reaction Scheme:

Ar-X + Pyridine-2-yl-B(OH)₂ → Pyridin-2-yl-aryl (via Pd catalysis)

Deprotection and Final Hydrolysis

Step 4: Removal of protecting groups and hydrolysis

  • Reagents: Hydrogenolysis (H₂ gas with Pd/C catalyst) to remove the Cbz group; aqueous base (NaOH, KOH) for hydrolysis of ester groups.
  • Conditions: Hydrogenation at room temperature under atmospheric pressure; hydrolysis at 0–35°C.
  • Reaction: The Cbz group is cleaved, and ester groups are hydrolyzed to free acids, yielding the target compound.

Purification and Isolation

Technique Purpose Conditions
Column chromatography Purify intermediates and final product Silica gel, eluents such as ethyl acetate/hexanes
Recrystallization Enhance purity Solvent systems like ethanol/water or acetone/water
Preparative HPLC Final purification for high purity Reverse-phase columns, gradient elution

Critical Parameters and Optimization

Parameter Recommended Range Notes
Reaction temperature 0–35°C To control regioselectivity and prevent side reactions
pH during hydrolysis 4–6 To minimize hydrolysis of sensitive groups
Reaction time 4–24 hours Dependent on scale and reagents

Notes and Precautions

  • Inert atmosphere : Use nitrogen or argon during sensitive steps to prevent oxidation.
  • Solvent choice : Use anhydrous solvents where moisture-sensitive reactions occur.
  • Monitoring : Employ TLC, HPLC, or LC-MS to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group would yield the free amine .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl and pyridinyl groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties References
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid Z-protected amino acid, pyridin-2-yl, hydroxyl group ~315.3 Enhanced aromatic interactions, hydrogen bonding, metal coordination
(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoic acid (MPI14c) Z-group, furan-2-yl, additional methylbutanamido chain ~420.4 Higher steric bulk, reduced solubility, furan’s electron-rich nature
Fmoc-L-Dap(NBSD)-OH (FAA7995) Fmoc-protected, selenadiazol group 552.41 Fluorescent properties, selenium-enhanced stability
3-hydroxypyridine-2-carboxylic acid (tert-butoxycarbonyl derivatives) tert-Butoxycarbonyl (Boc) group, pyridine-2-carboxylic acid ~225.2 Acid-labile Boc group, improved stability in basic conditions
(2S)-2-[(benzyloxy)carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid Z-group, imidazole ring ~307.3 Imidazole’s basicity enables metal coordination, higher polarity
3-amino-3-(pyridin-3-yl)propanoic acid Unprotected amino group, pyridin-3-yl ~194.2 Reduced stability, pyridin-3-yl’s distinct electronic profile
(S)-2-(((benzyloxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid Z-group, difluoromethylphenyl ~359.3 Fluorine-enhanced metabolic stability, lipophilic character

Research Findings and Discussion

Synthetic Efficiency: MPI14c, a furan-containing analog, was synthesized in 88% yield, suggesting robust methods for Z-protected amino acids . The target compound’s pyridin-2-yl group may require optimized coupling conditions due to steric hindrance.

Protecting Group Dynamics : The Z-group (benzyloxycarbonyl) offers stability under acidic conditions compared to the acid-labile tert-butoxycarbonyl (Boc) group in ’s compounds .

Biological Interactions : Pyridin-2-yl’s electron-deficient nature enhances π-π stacking in protein binding, unlike furan’s electron-rich system in MPI14c . Imidazole-containing analogs () show superior metal coordination .

Fluorine Effects : Difluoromethylphenyl derivatives () exhibit increased metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid (CAS No. 2059932-24-8) is an organic compound with potential biological activity, particularly in medicinal chemistry. This compound features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5C_{16}H_{16}N_{2}O_{5}, with a molecular weight of 316.31 g/mol. The structure includes key functional groups that are pivotal for its biological activity.

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₅
Molecular Weight 316.31 g/mol
CAS Number 2059932-24-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. The benzyloxycarbonyl group protects the amino functionality, allowing for selective reactions without compromising the compound's integrity during synthesis or application.

Anticancer Activity

A notable area of interest is the compound's potential anticancer activity. Compounds containing pyridine rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of pyridine exhibit significant cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related pyridine derivatives, several compounds demonstrated IC50 values in the micromolar range against prostate (LNCaP, PC-3) and breast (T47-D) cancer cell lines. Although specific data for our compound are not available, the structural similarities suggest it may exhibit comparable effects.

CompoundCell LineIC50 (µM)
Pyridine Derivative ALNCaP10.20
Pyridine Derivative BT47-D1.33
Pyridine Derivative CPC-33.29

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

  • Protection of the Amino Group : Using benzyl chloroformate in a basic medium.
  • Introduction of Hydroxyl Group : Through oxidation reactions using potassium permanganate.
  • Pyridinyl Group Coupling : Utilizing palladium-catalyzed coupling reactions.

These synthetic strategies highlight the compound's versatility in organic synthesis and its potential as an intermediate in drug development.

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